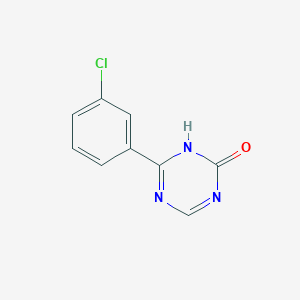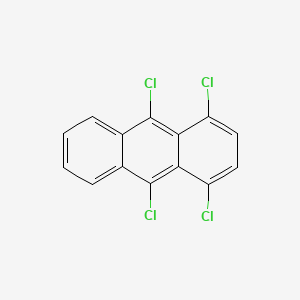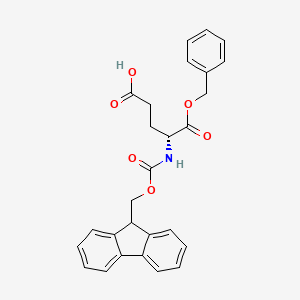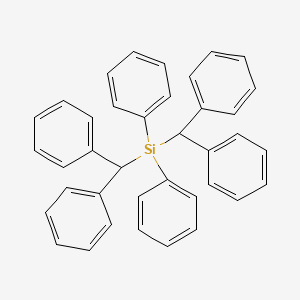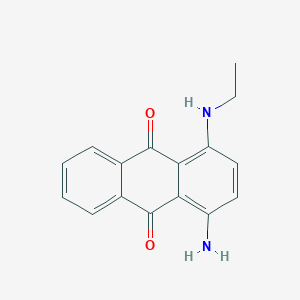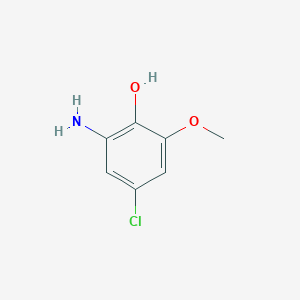![molecular formula C18H20N2O4 B13141937 (2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid](/img/structure/B13141937.png)
(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid is a complex organic compound with significant interest in various scientific fields This compound is characterized by its intricate structure, which includes multiple aromatic rings and amino acid functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid typically involves multi-step organic reactions. One common approach is the use of a chiral starting material to ensure the correct stereochemistry. The synthesis may include steps such as:
Aromatic Substitution: Introduction of the phenyl groups through electrophilic aromatic substitution.
Amidation: Formation of the amide bond between the amino acid and the aromatic ring.
Hydrogenation: Reduction of any double bonds to achieve the desired saturation level.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Catalysts and optimized reaction conditions are crucial for large-scale production.
化学反応の分析
Types of Reactions
(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitutions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, (2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid is studied for its potential role in enzyme inhibition and protein interactions. It can serve as a model compound for understanding amino acid behavior in biological systems.
Medicine
Medically, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and advanced materials. Its unique properties contribute to the development of new materials with specific functionalities.
作用機序
The mechanism of action of (2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity.
類似化合物との比較
Similar Compounds
(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid: This compound is unique due to its specific arrangement of aromatic rings and amino acid functionalities.
(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]butanoic acid: Similar structure but with a butanoic acid group instead of propanoic acid.
(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]pentanoic acid: Contains a pentanoic acid group, leading to different chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups
特性
分子式 |
C18H20N2O4 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C18H20N2O4/c19-15(17(21)22)9-11-4-3-6-12(8-11)14-7-2-1-5-13(14)10-16(20)18(23)24/h1-8,15-16H,9-10,19-20H2,(H,21,22)(H,23,24)/t15-,16-/m0/s1 |
InChIキー |
RLDWWDMAKCIFKY-HOTGVXAUSA-N |
異性体SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)C2=CC=CC(=C2)C[C@@H](C(=O)O)N |
正規SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)C2=CC=CC(=C2)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


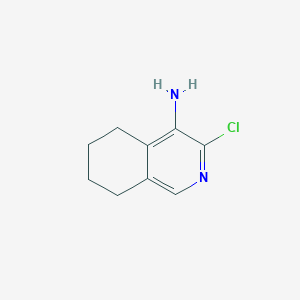
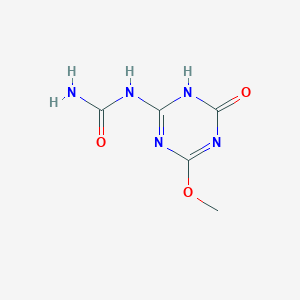
![methyl 2,2-bis(ethylsulfanyl)-4-[(1R)-5-methoxy-2-[(E)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]but-2-enyl]-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]butanoate](/img/structure/B13141873.png)
![5-tert-Butyl3a-ethylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate](/img/structure/B13141875.png)
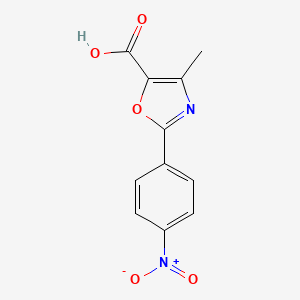
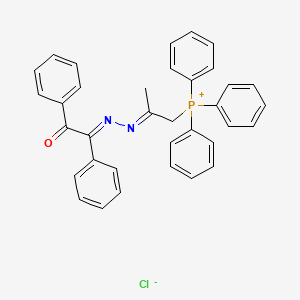
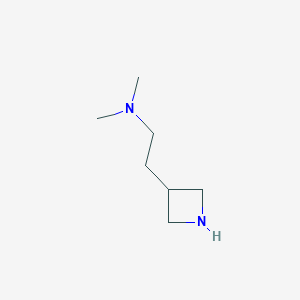
![diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate](/img/structure/B13141891.png)
